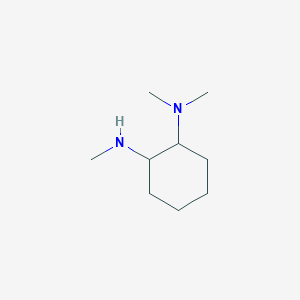

N,N,N'-Trimethyl-cyclohexane-1,2-diamine

Description

Contextualization within the Field of Chiral Diamines and Their Derivatives

Chiral vicinal diamines, organic compounds containing two adjacent amine functional groups attached to a chiral backbone, are of immense interest to synthetic chemists. rsc.orgrsc.org They are fundamental building blocks for a wide array of chiral catalysts and pharmaceuticals. When used as ligands, these diamines can coordinate to a metal center, creating a chiral environment that enables the asymmetric synthesis of optically active compounds with high yields and selectivities. acs.org The resulting organometallic complexes often exhibit enhanced reactivity compared to their parent forms. acs.org

The family of chiral diamines is diverse, with variations in the backbone structure and the substituents on the nitrogen atoms. N,N,N'-Trimethyl-cyclohexane-1,2-diamine, with its chemical formula C₉H₂₀N₂, is a derivative of the extensively studied trans-1,2-diaminocyclohexane. nih.govchemspider.com Unlike its C₂-symmetric parent, the addition of three methyl groups—two on one nitrogen atom and one on the other—renders it a C₁-symmetric, or asymmetric, tertiary diamine. This structural nuance is critical, as the steric and electronic properties of the ligand can be finely tuned by the degree and nature of N-alkylation, influencing the efficacy and selectivity of the catalytic system.

Overview of the Compound's Importance as a Ligand in Advanced Chemical Transformations

The primary application of this compound in chemical research is as a specialized ligand in coordination chemistry and catalysis. Its ability to form stable complexes with various transition metals is central to its function. By binding to a metal, the ligand helps to stabilize reactive intermediates and lower the activation energy for key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

The utility of this trimethylated diamine has been noted in several types of advanced chemical transformations. For instance, manganese complexes incorporating this ligand have been shown to catalyze the oxidation of hydrocarbons. Furthermore, its structural similarity to other N-alkylated cyclohexane-1,2-diamines, such as trans-N,N'-dimethylcyclohexane-1,2-diamine, suggests its potential in a range of coupling reactions. The dimethyl analogue has proven to be an effective ligand for copper-catalyzed carbon-nitrogen (C-N) bond-forming reactions, a fundamental transformation in organic synthesis. sigmaaldrich.comchemicalbook.com The increased steric bulk of the trimethyl derivative compared to its dimethyl counterpart can be leveraged to enhance selectivity in certain catalytic processes.

| Ligand | Metal Catalyst | Reaction Type | Substrate Examples |

|---|---|---|---|

| This compound | Manganese | Hydrocarbon Oxidation | cis-1,2-dimethylcyclohexane (B165935) |

| trans-N,N'-Dimethylcyclohexane-1,2-diamine | Copper | C-N Coupling (N-Arylation) | Aryl halides and Amines/Indoles |

| trans-N,N'-Dimethylcyclohexane-1,2-diamine | Copper | C-N Coupling (N-Amidation) | Aryl halides and Amides |

| (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine | Zirconium | Alkene Polymerization | 1-Hexene |

Historical Development and Evolution of Research on Cyclohexane-1,2-diamine Scaffolds in Catalysis

The academic importance of this compound is built upon the foundational research into its parent structure, trans-1,2-diaminocyclohexane (often abbreviated as DACH). For decades, trans-DACH has been recognized as one of the most versatile and widely used chiral scaffolds for the synthesis of ligands and receptors. rsc.orgnih.gov Its commercial availability and the relative ease with which its racemic mixture can be resolved into pure enantiomers have made it a staple in asymmetric catalysis. wikipedia.org

The evolution of catalysis has seen the simple DACH backbone elaborated into a vast library of ligands. A landmark in this evolution was the development of Salen-type ligands, where the diamine is condensed with salicylaldehydes. The condensation of enantiopure trans-1,2-diaminocyclohexane with substituted salicylaldehydes led to the creation of Jacobsen's catalyst, a manganese-based complex that achieved highly enantioselective epoxidation of unfunctionalized alkenes. acs.orgwikipedia.orgwisc.edu This discovery was a pivotal moment, demonstrating how the rigid and stereochemically defined DACH core could effectively transmit chiral information to a catalytic center.

Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFSHCOCJMZNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n,n Trimethyl Cyclohexane 1,2 Diamine and Its Derivatives

Strategies for Methylation of Cyclohexane-1,2-diamine Precursors

The introduction of methyl groups onto the cyclohexane-1,2-diamine scaffold is a critical step in the synthesis of the target compound. The degree and regioselectivity of methylation are paramount in achieving the desired N,N,N'-trimethyl substitution pattern. This process typically begins with a precursor such as trans-1,2-diaminocyclohexane or its N-substituted derivatives.

Investigation of Methylating Agents and Reaction Conditions

The choice of methylating agent and corresponding reaction conditions dictates the efficiency and outcome of the N-methylation process. Two primary methods are prevalent: reductive amination and the use of classical alkylating agents.

The Eschweiler-Clarke reaction is a highly effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. wikipedia.orgjk-sci.com This reaction is a type of reductive amination that proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. youtube.commdpi.com A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion with formaldehyde. wikipedia.orgyoutube.com For the synthesis of N,N,N'-trimethyl-cyclohexane-1,2-diamine, a precursor such as (1R,2R)-N-methyl-1,2-cyclohexanediamine could be subjected to Eschweiler-Clarke conditions to dimethylate the primary amine, or (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine could be further methylated. The reaction is typically performed in an aqueous solution near boiling temperatures. wikipedia.org

Alternatively, iodomethane (methyl iodide) serves as a classic and potent methylating agent. This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic methyl group of iodomethane. This method requires careful stoichiometric control to achieve the desired degree of methylation and often necessitates the presence of a base to neutralize the HI byproduct.

The following table summarizes and compares these common methylation strategies.

| Methylating Agent | Reducing Agent / Base | Typical Conditions | Advantages | Disadvantages |

| Formaldehyde | Formic Acid | Aqueous solution, elevated temp. (~100 °C) | Prevents quaternization; high yield; one-pot reaction. wikipedia.orgjk-sci.com | Requires high temperatures; formic acid can be corrosive. |

| Iodomethane | Inorganic Base (e.g., LiOH, K₂CO₃) | Organic solvent (e.g., DCM), room temp. | Milder temperature conditions. | Risk of over-methylation (quaternization); requires stoichiometric base. researchgate.net |

| Formaldehyde | Catalytic Hydrogenation (e.g., Ru/C, Pd/C) | H₂ gas, catalyst | High functional group compatibility; can be done under milder pressure/temp. youtube.comnih.gov | Requires specialized hydrogenation equipment. |

Role of Basic Conditions in Methylation Processes

Basic conditions are integral to methylation reactions that utilize alkyl halides like iodomethane. The primary role of the base is to act as a scavenger for the acidic byproduct generated during the reaction (e.g., HI from iodomethane). In the absence of a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is critical; it must be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH). researchgate.net

Enantioselective Synthetic Routes

The synthesis of an enantiomerically pure C₁-symmetric ligand like this compound fundamentally relies on starting with enantiopure precursors. acs.org The chirality originates from the two stereocenters on the cyclohexane (B81311) ring. The trans-isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S), which are the typical starting points for asymmetric synthesis.

Chiral Resolution Techniques for Precursors

The most common method for obtaining enantiomerically pure trans-1,2-diaminocyclohexane is through the chiral resolution of a racemic mixture. wikipedia.org This technique involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated, typically by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer of the diamine.

L-(+)-tartaric acid is the most widely used and effective resolving agent for racemic trans-1,2-diaminocyclohexane. The reaction produces two diastereomeric tartrate salts, with the (1R,2R)-diamine-L-tartrate salt being significantly less soluble in aqueous solutions, allowing for its isolation via crystallization. Other resolving agents have also been successfully employed.

The table below details the effectiveness of various chiral resolving agents for trans-1,2-diaminocyclohexane.

| Resolving Agent | Method | Key Feature | Reference |

| L-(+)-Tartaric Acid | Diastereomeric Salt Crystallization | Low solubility of the (1R,2R)-diamine salt allows for efficient separation. | wikipedia.org |

| Xylaric Acid | Diastereomeric Salt Crystallization | An effective substitute for tartaric acid, providing good yield and high optical purity. | researchgate.net |

| (S)-Mandelic Acid | Diastereomeric Salt Crystallization | Used in the resolution of related cyclic amines, forming separable diastereomeric salts. | wikipedia.org |

| Preferential Crystallization | Entrainment | Crystallization of a conglomerate from a supersaturated solution without a resolving agent. | researchgate.net |

Employment of Protecting Group Strategies (e.g., Cbz Protection) in Enantioselective Synthesis

To achieve specific N-alkylation patterns, such as the N,N,N'-trimethyl structure, protecting group strategies are essential. A protecting group is used to temporarily block one of the amine functionalities, allowing the other to be selectively modified. For diamines, this enables stepwise methylation.

The benzyloxycarbonyl (Cbz) group is a frequently used protecting group for amines due to its stability under a wide range of conditions and its convenient removal. masterorganicchemistry.com It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.comijacskros.com The Cbz group is robust against basic conditions used for alkylation but can be selectively removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which cleaves the benzyl C-O bond. masterorganicchemistry.com

A potential synthetic route to this compound using a Cbz protecting group could involve:

Mono-protection of enantiopure (1R,2R)-1,2-diaminocyclohexane with Cbz-Cl.

Exhaustive methylation of the remaining free primary amine using the Eschweiler-Clarke reaction to form an N,N-dimethyl group.

Removal of the Cbz group via catalytic hydrogenation to reveal the second amine.

Controlled mono-methylation of the newly freed amine to complete the synthesis.

Derivatization from Enantiomerically Pure Diaminocyclohexane

The ultimate source of chirality for this compound and its derivatives is an enantiomerically pure precursor, most commonly (1R,2R)- or (1S,S)-trans-1,2-diaminocyclohexane. Once this chiral scaffold is obtained, a wide variety of derivatives can be synthesized. The synthesis of N,N'-disubstituted and unsymmetrically substituted diamines from this starting material is a well-established field. researchgate.netresearchgate.net

The synthesis of the target trimethyl derivative is a prime example of such a derivatization. Starting with the resolved diamine, a sequence of protection, methylation, deprotection, and further methylation steps allows for the precise and stereocontrolled construction of the final C₁-symmetric product. These enantiomerically pure derivatives are highly valued as ligands in asymmetric catalysis, where the ligand's structure directly influences the stereochemical outcome of the catalyzed reaction. nih.gov

Industrial Scale Synthesis Considerations and Process Optimization

While specific detailed protocols for the industrial-scale synthesis of this compound are not extensively documented in publicly available literature, the manufacturing process can be inferred from established methodologies for related N-alkylated diamines. The production would likely start from a mixture of stereoisomers of 1,2-diaminocyclohexane, which is produced by the hydrogenation of o-phenylenediamine or as a byproduct in the hydrogenation of adiponitrile. wikipedia.org A key initial step is the separation of the desired trans-isomer from the cis-isomer, which can be challenging via fractional distillation alone. google.com

Process optimization for large-scale production would focus on several key areas to ensure efficiency, cost-effectiveness, and safety. These include the choice of methylating agent, solvent, reaction temperature, and purification methods. For instance, the methylation of the diamine precursor could be achieved using various reagents, each with its own advantages and disadvantages in an industrial setting.

A critical aspect of process optimization involves the careful management of reaction parameters to control the degree of methylation and avoid the formation of undesired byproducts, such as the tetramethylated derivative or incompletely methylated intermediates. The purification of the final product to remove these impurities and any remaining starting materials is also a significant consideration for industrial production.

Table 1: Key Parameters for Industrial Process Optimization of this compound Synthesis

| Parameter | Considerations for Optimization | Potential Impact on Process |

| Starting Material Purity | Purity of trans-1,2-diaminocyclohexane or N-methylated precursors. | Affects final product purity and yield; may necessitate additional purification steps. |

| Methylating Agent | Cost, reactivity, toxicity, and ease of handling (e.g., dimethyl sulfate vs. formaldehyde/formic acid). | Influences reaction rate, selectivity, and overall process safety and cost. |

| Stoichiometry of Reactants | Molar ratio of diamine to methylating agent. | Crucial for controlling the degree of methylation and minimizing byproduct formation. |

| Solvent System | Polarity, boiling point, and ability to dissolve reactants and intermediates. | Affects reaction kinetics, temperature control, and product isolation. |

| Reaction Temperature | Optimization to ensure complete reaction without promoting side reactions or degradation. | Impacts reaction time, energy consumption, and product selectivity. |

| Pressure | May be relevant depending on the volatility of reactants and solvents. | Can influence reaction rates and is a key safety consideration in reactor design. |

| Catalyst | Use of a catalyst to improve reaction efficiency and selectivity. | Can reduce reaction time and temperature, leading to energy savings. |

| Purification Method | Distillation, crystallization, or chromatography. | Determines final product purity and overall process yield and cost. |

| Waste Management | Treatment and disposal of byproducts and solvent waste. | Environmental and regulatory compliance are critical for sustainable manufacturing. |

Stereocontrolled Synthesis of this compound Isomers

The stereocontrolled synthesis of specific isomers of this compound is essential for its application in asymmetric catalysis, where the ligand's chirality dictates the stereochemical outcome of the reaction. The synthesis of enantiomerically pure isomers, such as (1R,2R)-N,N,N'-Trimethyl-cyclohexane-1,2-diamine, would typically begin with the corresponding enantiomerically pure precursor, (1R,2R)-1,2-diaminocyclohexane. This precursor can be obtained by resolving a racemic mixture of trans-1,2-diaminocyclohexane using a chiral resolving agent like tartaric acid. wikipedia.org

Once the enantiomerically pure backbone is secured, the subsequent methylation steps must be controlled to achieve the desired substitution pattern without racemization. A potential synthetic route could involve a stepwise methylation process. For example, the initial controlled methylation of (1R,2R)-1,2-diaminocyclohexane could yield (1R,2R)-N-methyl-cyclohexane-1,2-diamine, which could then be subjected to further methylation under conditions that favor the formation of the desired trimethylated product.

Another approach could involve the synthesis of an intermediate where one of the amino groups is protected, allowing for the exhaustive methylation of the unprotected amine, followed by deprotection and controlled methylation of the second amine. The choice of protecting group and the conditions for its removal would be critical to maintaining the stereochemical integrity of the molecule.

The synthesis of specific diastereomers (cis vs. trans) is determined by the stereochemistry of the starting diaminocyclohexane. The trans isomer is generally more stable and often the target for applications in asymmetric catalysis due to its C₂-symmetry in the dimethylated form, which is broken upon trimethylation.

Table 2: Potential Strategies for Stereocontrolled Synthesis of this compound Isomers

| Strategy | Description | Key Considerations |

| Resolution of Racemic Precursor | Separation of enantiomers of trans-1,2-diaminocyclohexane using a chiral resolving agent. | Efficiency of resolution, yield of the desired enantiomer, and cost of the resolving agent. |

| Asymmetric Synthesis of Precursor | Direct synthesis of an enantiomerically pure diaminocyclohexane precursor. | Complexity of the synthetic route, availability of chiral catalysts or starting materials. |

| Stepwise N-Methylation | Sequential addition of methyl groups to control the final substitution pattern. | Regioselectivity of each methylation step, potential for over-methylation, and purification of intermediates. |

| Use of Protecting Groups | Protection of one amino group to allow for differential methylation of the two nitrogen atoms. | Choice of protecting group, efficiency of protection and deprotection steps, and compatibility with methylation conditions. |

| Stereoretentive Reactions | Ensuring that the stereochemistry of the cyclohexane backbone is preserved throughout the synthetic sequence. | Avoidance of harsh reaction conditions that could lead to epimerization or racemization. |

Stereochemical Investigations of N,n,n Trimethyl Cyclohexane 1,2 Diamine

Conformational Analysis of the Cyclohexane (B81311) Ring in Diamine Derivatives

The cyclohexane ring in its derivatives, including N,N,N'-trimethyl-cyclohexane-1,2-diamine, predominantly adopts a chair conformation to minimize angular and torsional strain. In 1,2-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions. For trans-1,2-diaminocyclohexane derivatives, the two amino groups are on opposite sides of the ring. The most stable conformation is typically the one where both substituents are in the equatorial position, which minimizes steric hindrance. libretexts.orgyoutube.com In the case of cis-1,2-diaminocyclohexane, one amino group is in an axial position while the other is equatorial. youtube.com

The introduction of methyl groups on the nitrogen atoms adds another layer of complexity to the conformational analysis. For the related and well-studied (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, the cyclohexane ring is known to exist in a chair conformation with the amino groups situated in equatorial positions. researchgate.net This arrangement is the most energetically favorable as it places the bulky substituents away from the sterically crowded axial positions. While specific experimental data for this compound is not extensively available, it is expected to follow the same principle, with the substituted amino groups preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.

| Compound | Predominant Conformation | Substituent Positions |

| trans-1,2-Disubstituted Cyclohexane | Chair | Both equatorial |

| cis-1,2-Disubstituted Cyclohexane | Chair | One axial, one equatorial |

| (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Chair | Amino groups in equatorial positions researchgate.net |

| This compound | Chair (Predicted) | Substituted amino groups in equatorial positions |

Impact of Methyl Substitution Pattern on Molecular Chirality and Symmetry

The chirality of this compound originates from the two stereogenic carbon atoms at positions 1 and 2 of the cyclohexane ring. The relative stereochemistry of the two amino groups (cis or trans) gives rise to diastereomers. The trans isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound if the substituents on the nitrogen atoms are identical.

In the case of N,N'-dimethylcyclohexane-1,2-diamine, the trans isomer possesses C2 symmetry, which is a key feature for its application in asymmetric catalysis. researchgate.net However, the introduction of a third methyl group on one of the nitrogen atoms in this compound breaks this C2 symmetry. This alteration in symmetry can have a significant impact on its coordination to metal centers and its effectiveness as a chiral ligand in asymmetric reactions. The loss of symmetry can lead to different coordination modes and may affect the enantioselectivity of the catalyzed reaction.

| Feature | N,N'-Dimethyl-cyclohexane-1,2-diamine (trans) | This compound (trans) |

| Symmetry Element | C2 axis | None |

| Chirality | Chiral | Chiral |

| Methyl Substitution | Symmetrical (one on each nitrogen) | Asymmetrical (two on one nitrogen, one on the other) |

Absolute Configuration Assignment Methodologies

The determination of the absolute configuration of chiral molecules like this compound is crucial for understanding their stereochemical properties and for their application in stereoselective synthesis. Several methodologies are employed for this purpose.

For analogous chiral diamines, single-crystal X-ray crystallography is a definitive method for assigning the absolute configuration. researchgate.net This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms. For the related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, the absolute configuration was assigned based on its synthesis from a starting material of known chirality. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate enantiomers and can be used to determine the enantiomeric purity of a sample. nih.gov By derivatizing the diamine with a chiral resolving agent, the resulting diastereomers can be separated and their relative amounts quantified. While specific studies on the resolution and absolute configuration assignment of this compound are not widely reported, these established methods would be the standard approaches.

Relationship between Stereochemistry and Reactivity/Selectivity in Chemical Reactions

The stereochemistry of a chiral ligand plays a pivotal role in determining the reactivity and selectivity of a chemical reaction, particularly in asymmetric catalysis. The three-dimensional structure of the ligand-metal complex creates a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

While detailed studies on the application of this compound as a chiral ligand are limited, its use in copper-catalyzed N-alkenylation reactions has been reported. In these reactions, it has been observed that the additional methyl group in this compound, which increases steric bulk compared to its N,N'-dimethyl analog, can lead to improved selectivity. The increased steric hindrance can create a more defined chiral pocket around the metal center, leading to better stereochemical control.

The table below presents a comparative analysis of the catalytic performance of this compound and its dimethyl analog in a specific reaction, highlighting the influence of the substitution pattern on reactivity and selectivity.

| Ligand | Catalytic Application | Reaction Rate (TOF, h⁻¹) | Selectivity |

| N,N,N'-Trimethyl-1,2-diamine | Cu-catalyzed N-alkenylation | 120 | >90% |

| trans-N,N'-Dimethyl-1,2-diamine | Cu-catalyzed C–N coupling | 95 | 85% |

This data suggests that the subtle change in the stereoelectronic properties of the ligand, brought about by the addition of a single methyl group, can have a discernible impact on the outcome of the catalytic reaction.

Coordination Chemistry of N,n,n Trimethyl Cyclohexane 1,2 Diamine

Ligand Design Principles and Coordination Behavior with Transition Metals

The utility of N,N,N'-Trimethyl-cyclohexane-1,2-diamine as a ligand is grounded in fundamental principles of coordination chemistry, where the ligand's structure dictates the geometry and reactivity of the resulting metal complex. Asymmetric synthesis, in particular, relies heavily on the rational design of chiral ligands to induce stereoselectivity in chemical transformations. numberanalytics.com

This compound functions as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. Several structural factors are critical to its chelating ability:

Chelate Ring Formation: The vicinal (1,2-) positioning of the two amine groups on the cyclohexane (B81311) ring is ideal for forming a thermodynamically stable five-membered chelate ring with a metal ion.

Cyclohexane Backbone: The rigid trans-cyclohexane backbone locks the two nitrogen donors into a fixed spatial relationship. This pre-organization reduces the entropic penalty of coordination compared to more flexible acyclic diamine ligands, leading to more stable complexes.

Asymmetric Substitution: The presence of three methyl groups creates two distinct donor sites: a secondary amine (-NHCH₃) and a tertiary amine (-N(CH₃)₂). The tertiary amine is generally a stronger electron donor (more basic) than the secondary amine. This electronic asymmetry can create a polarization within the metal complex, potentially influencing substrate activation and the catalytic cycle.

Steric Hindrance: The methyl groups introduce significant steric bulk around the nitrogen donors. This steric hindrance can influence the coordination geometry of the metal center, control the approach of substrates in catalytic reactions, and prevent the formation of undesirable dimeric species. wikipedia.org

The coordination properties of this compound are best understood by comparison with other ligands based on the 1,2-diaminocyclohexane framework. The degree of N-methylation significantly alters the ligand's steric and electronic profile, and thus its function in catalysis.

| Ligand Name | Structure | Key Features | Notable Applications |

|---|---|---|---|

| trans-1,2-Diaminocyclohexane | C₆H₁₀(NH₂)₂ | Two primary amines (four N-H protons). Least sterically hindered. Forms the basis for many C₂-symmetric ligands. wikipedia.org | Precursor to Jacobsen's catalyst (Mn-salen) for epoxidation; building block for ligands in asymmetric catalysis. wikipedia.orgwikipedia.org |

| trans-N,N'-Dimethylcyclohexane-1,2-diamine | C₆H₁₀(NHCH₃)₂ | Symmetrical, with two secondary amines (two N-H protons). Moderate steric bulk. sigmaaldrich.com | Ligand in copper-catalyzed C-N coupling reactions and multicomponent reactions. sigmaaldrich.comstrem.com |

| This compound | C₉H₂₀N₂ | Asymmetrical, with one secondary and one tertiary amine (one N-H proton). Significant and unevenly distributed steric bulk. nih.gov | Reported as a ligand in copper-catalyzed reactions and for stabilizing catalysts. |

| N,N,N',N'-Tetramethylcyclohexane-1,2-diamine | C₁₀H₂₂N₂ | Symmetrical, with two tertiary amines (no N-H protons). Highest steric bulk and basicity. | Used in asymmetric catalysis, particularly with manganese complexes for transfer hydrogenation. |

Formation and Characterization of Metal Complexes

The distinct donor properties of this compound allow it to form stable complexes with a variety of transition metals, which are often employed as catalysts.

Ligands of the 1,2-diaminocyclohexane class readily form complexes with copper ions. For example, the reaction of trans-cyclohexane-1,2-diamine with Cu(II) yields a complex with a distorted octahedral geometry, where the copper center is bound to two diamine ligands and two water molecules. ntu.edu.sg In a related structure, the Cu-N bond lengths were determined to be 1.985 Å. rsc.org While a specific crystal structure for a copper complex of this compound is not detailed in the reviewed literature, its structural similarity to other N-alkylated diamines suggests it forms stable complexes. Ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine are used effectively in copper-catalyzed C-N coupling reactions, indicating the suitability of this ligand framework for stabilizing catalytically active copper centers. sigmaaldrich.com

The 1,2-diaminocyclohexane scaffold is a cornerstone for ligands used in manganese-based catalysis. Chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used to create Mn(I) complexes that catalyze the asymmetric hydrogenation of ketones with high activity and enantioselectivity (up to 85% ee). rsc.orgresearchgate.netnih.gov In these systems, the diamine unit is critical for establishing the chiral environment around the metal center. rsc.orgnih.gov Furthermore, manganese complexes with salen-type ligands, which are synthesized from 1,2-diaminocyclohexane derivatives, are known catalysts for the oxidation of hydrocarbons. nih.govmdpi.com The design of the ligand, including its steric and electronic properties, is crucial for the success of these manganese catalysts. rsc.org

Nickel complexes incorporating chiral diamine ligands are effective catalysts for important organic transformations. For instance, Ni(II) complexes bearing (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine catalyze asymmetric Michael additions with high enantioselectivity. researchgate.net A well-characterized analogue, trans-diaquabis(N,N,N'-trimethylethylenediamine)nickel(II) dichloride, provides insight into the likely coordination of this compound. In this complex, the Ni(II) atom is six-coordinate in a slightly distorted octahedral environment, bound to four nitrogen atoms from two diamine ligands and two water molecules. researchgate.net

In the field of ruthenium catalysis, diamine ligands are essential components of highly successful catalyst systems. Noyori-type catalysts, with the general formula [RuCl₂(diphosphine)(diamine)], are widely used for the asymmetric hydrogenation and transfer hydrogenation of carbonyl compounds. mdpi.com The diamine ligand plays a crucial role in the catalytic cycle, often participating in metal-ligand bifunctional catalysis to facilitate the hydrogen transfer step. mdpi.com

Other Transition Metal Coordination Studies

While extensively used in catalysis involving metals like copper and palladium, the coordination of this compound extends to other transition metals. Research into analogous methylated diamine ligands provides insight into the potential coordination behavior of this compound. Studies on similar multidentate amine ligands with metals such as nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) have shown the formation of stable complexes with general formulas like M(ligand)X₂ or M₂(ligand)X₄, where X represents a halide or other counter-ion. rsc.orgrsc.org

For instance, nickel(II) complexes with related polyamine ligands have been shown to adopt either octahedral or square planar geometries depending on the nature of the counter-ion. rsc.org The chiral backbone of the cyclohexanediamine (B8721093) ligand is also valuable in asymmetric synthesis, and its derivatives have been used to prepare complexes with metals like zirconium for applications in polymerization catalysis. sigmaaldrich.com Furthermore, research on iron(II) complexes with ligands containing a cyclohexane moiety demonstrates the formation of stable octahedral coordination environments. nih.gov These examples highlight a broad potential for this compound to act as a versatile ligand for a variety of transition metals beyond its most common catalytic applications.

Structural Elucidation of Metal-Diamine Complexes

The precise arrangement of atoms in metal complexes of this compound is determined through techniques like X-ray crystallography, which provides detailed information on coordination geometries and the interactions influencing stability.

Geometric Arrangements and Coordination Environments (e.g., Distorted Octahedral)

The geometry of a metal complex is a delicate balance between the electronic requirements of the metal ion, the steric bulk of the ligands, and the nature of any counter-ions present. For transition metal complexes involving this compound, several coordination environments are possible. Archetypal geometries for six-coordinate metals are octahedral and trigonal prismatic, though significant deviations from these ideal shapes are common. nih.gov

The this compound ligand is inherently asymmetric, featuring a secondary amine (-NHCH₃) at one coordination site and a tertiary amine (-N(CH₃)₂) at the other. This asymmetry, combined with the steric hindrance from the three methyl groups and the rigid cyclohexane backbone, often leads to the formation of distorted coordination geometries. A common outcome is a distorted octahedral arrangement, where the ligand, along with four other coordinating species (either solvent molecules or anions), surrounds the central metal ion.

The size of the metal ion plays a crucial role in the resulting geometry. Studies on related triaminocyclohexane ligands have shown that as the radius of the metal ion increases (e.g., from Zn²⁺ to Cd²⁺ to Hg²⁺), the coordination sphere can change significantly, shifting from a more classic octahedral geometry toward a trigonal-prismatic arrangement to better accommodate the larger ion. researchgate.net For metals that strongly favor a four-coordinate environment, such as palladium(II) or platinum(II), a square-planar geometry is typically preferred. researchgate.net

| Factor | Influence on Geometry | Example Geometries |

|---|---|---|

| Metal Ion d-Electron Count | Strongly influences the preferred coordination number and geometry (e.g., d⁸ ions often favor square planar). | Octahedral (d³, d⁶ high spin), Square Planar (d⁸), Tetrahedral (d¹⁰) |

| Metal Ion Size | Larger ions can accommodate more ligands or cause distortions to minimize steric strain. researchgate.net | Distorted Octahedral, Trigonal Prismatic researchgate.net |

| Ligand Steric Hindrance | The bulky trimethylated cyclohexane backbone prevents ideal bond angles, leading to distortion. | Distorted Octahedral, Distorted Tetrahedral |

| Counter-ions/Solvent | Coordinating anions or solvent molecules can complete the coordination sphere, affecting the final geometry. rsc.org | [M(ligand)Cl₄] (Octahedral) vs. M(ligand)₂ (May be Square Planar) |

| Interaction Type | Description | Impact on Stability |

|---|---|---|

| Intramolecular: Chelate Effect | Formation of a stable five-membered ring by the bidentate ligand binding to the metal center. | Major thermodynamic driving force for complex formation. |

| Intramolecular: Ligand Conformation | The rigid chair conformation of the cyclohexane backbone pre-organizes the donor atoms for coordination. researchgate.net | Adds rigidity and influences the bite angle and overall complex geometry. |

| Intermolecular: Hydrogen Bonding | Forces between the N-H proton and an acceptor (e.g., counter-ion, solvent, or another ligand). researchgate.net | Directs crystal packing and significantly increases the lattice energy and stability of the solid state. |

| Intermolecular: Van der Waals Forces | Weak, non-specific attractions between all atoms. | Contributes to the overall cohesive energy and efficient packing in the crystal. |

Catalytic Applications of N,n,n Trimethyl Cyclohexane 1,2 Diamine and Its Metal Complexes

Applications in Carbon-Nitrogen (C-N) Bond Formation Reactions

The construction of carbon-nitrogen bonds is a fundamental process in synthetic chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. wikipedia.org Copper-catalyzed cross-coupling reactions, such as N-alkenylation, N-alkylation, and the Ullmann condensation, are powerful methods for forging these bonds. wikipedia.orgtcichemicals.com The efficiency and scope of these reactions can often be improved by the use of supporting ligands, with diamines being a particularly effective class. wikipedia.org

Ullmann Coupling ReactionsThe Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides into aryl amines, ethers, and thioethers.wikipedia.orgThe reaction traditionally required harsh conditions, but the introduction of soluble copper catalysts supported by ligands such as diamines has significantly improved the methodology.wikipedia.orgwikipedia.orgThese ligands accelerate the reaction and expand the substrate scope.tcichemicals.com

The mechanism is believed to involve the formation of an organocopper intermediate which then reacts with the amine nucleophile. wikipedia.org While cyclohexyldiamines are known to be effective ligands in this context, specific studies detailing the application and efficacy of N,N,N'-Trimethyl-cyclohexane-1,2-diamine as a ligand in Ullmann C-N coupling reactions are not specified in the provided search results. tcichemicals.com

| Reaction Type | Catalyst System | General Role of Ligand | Specific Data for N,N,N'-TCD |

| Ullmann C-N Coupling | Cu(I) or Cu(II) / Diamine | Stabilize Cu center, increase solubility, accelerate oxidative addition/reductive elimination | Not available in search results |

Asymmetric Catalysis with Chiral this compound Ligands

Chiral ligands are essential for asymmetric catalysis, where a metal catalyst is modified to selectively produce one enantiomer of a chiral product. nih.gov The C₂-symmetric scaffold of trans-1,2-diaminocyclohexane is a "privileged" structure in asymmetric synthesis, and its derivatives are widely used as chiral ligands and organocatalysts. researchgate.netnih.gov The chiral environment created by these ligands around a metal center can lead to high levels of enantioselectivity in various reactions. mdpi.com

| Substrate Type | Typical Catalyst | Role of Chiral Diamine Ligand | Specific Data for N,N,N'-TCD |

| Ketones | Ru(II) complexes | Create a chiral environment, control stereoselectivity | Mentioned to enhance Ru catalyst activity, but quantitative data is not available. |

| Imines | Ir or Ru complexes | Control stereoselectivity for chiral amine synthesis | Not available in search results |

Enantioselective Henry (Nitroaldol) ReactionsThe Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitro alcohols.wikipedia.orgorganic-chemistry.orgThese products are highly valuable as they can be converted into other important functional groups, such as 1,2-amino alcohols.mdpi.combuchler-gmbh.comThe development of enantioselective versions of this reaction is of significant interest.nih.gov

Studies have shown that N,N'-dialkylated derivatives of chiral (1R,2R)-cyclohexane-1,2-diamine can function as effective organocatalysts or as ligands for metal catalysts in asymmetric Henry reactions. rudn.ru These diamine derivatives activate the reactants and control the stereochemical outcome of the addition.

| Reactants | Catalyst/Ligand System | Product Type | Enantioselectivity (ee) |

| Nitroalkane + Aldehyde/Ketone | Chiral Diamine / Metal Complex | β-Nitro alcohol | Data for N,N,N'-TCD not specified, but related dialkylated diamines are effective. rudn.ru |

While the general utility of related dialkylated cyclohexane-1,2-diamines is established, specific research findings detailing the performance of this compound as a catalyst or ligand in the enantioselective Henry reaction were not present in the provided search results. rudn.ru

Asymmetric Conjugate Addition Reactions

While specific studies detailing the use of this compound in asymmetric conjugate addition are not extensively documented in the reviewed literature, the broader class of chiral trans-cyclohexane-1,2-diamine derivatives is well-established in this field. These diamines are used to create bifunctional organocatalysts that can effectively promote the enantioselective 1,4-addition of carbonyl compounds to electron-deficient olefins like nitroalkenes. researchgate.net For instance, primary amine-salicylamides derived from chiral trans-cyclohexane-1,2-diamines have been successfully employed as organocatalysts for the conjugate addition of α,α-disubstituted aldehydes to nitroalkenes, yielding enantioenriched γ-nitroaldehydes with high enantioselectivities (up to 95% ee). researchgate.net

Copper-catalyzed asymmetric conjugate addition reactions of both cyclic and acyclic enones with organozinc reagents have also been explored using bis(N-heterocyclic carbene) ligands derived from trans-1,2-diaminocyclohexane. narod.ru These examples highlight the potential of the cyclohexane-1,2-diamine scaffold, suggesting that this compound could serve as a valuable ligand in developing new catalytic systems for this important carbon-carbon bond-forming reaction. The steric and electronic properties conferred by the three methyl groups on the nitrogen atoms would likely influence the stereochemical outcome of such reactions.

Role as Chiral Auxiliaries in Stereoselective Synthesis

Chiral 1,2-diamines and their derivatives are powerful tools in asymmetric synthesis, where they can act as chiral auxiliaries to control the stereochemistry of a reaction. sigmaaldrich.com The this compound, as a derivative of the well-regarded 1,2-diaminocyclohexane, is part of this important class of compounds. researchgate.net These auxiliaries can be temporarily incorporated into a substrate, direct the stereoselective formation of new chiral centers, and then be removed.

A notable application of this concept is in the diastereoselective alkylation of bis-amides derived from (1R,2R)-1,2-diaminocyclohexane. sigmaaldrich.com This strategy has been extended to the synthesis of topologically chiral molecules like catenanes, where a stereogenic unit derived from a chiral source is used to direct the formation of mechanically interlocked structures. After separation of the resulting diastereomers, the chiral auxiliary can be cleaved to yield the enantiopure topologically chiral products. nih.gov

Furthermore, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and used as organocatalysts and chiral ligands in reactions such as the Meerwein-Ponndorf-Verley reduction and Henry reactions, demonstrating the versatility of this scaffold in promoting stereoselectivity. sci-hub.se

Oxidation Reactions Catalyzed by Metal Complexes of the Diamine (e.g., Manganese-Catalyzed Hydrocarbon Oxidation)

Metal complexes of this compound have shown promise in catalyzing oxidation reactions. Specifically, manganese complexes of this diamine have been reported to catalyze the oxidation of hydrocarbons. In one study, a manganese complex of this compound was used to oxidize cis-1,2-dimethylcyclohexane (B165935) to the corresponding diol, achieving a yield of 78% with hydrogen peroxide as the oxidant. This demonstrates the potential of this ligand to support catalytically active metal centers for challenging C-H activation and oxidation processes.

The broader family of manganese complexes with amine-based ligands has been extensively studied for the oxidation of various hydrocarbons, including cyclohexane (B81311). narod.rumdpi.com These catalytic systems often employ oxidants like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.netmdpi.com The ligand plays a crucial role in stabilizing the manganese center and modulating its reactivity and selectivity towards different oxidation products such as ketones and alcohols.

Table 1: Manganese-Catalyzed Oxidation of cis-1,2-dimethylcyclohexane

| Substrate | Catalyst System | Oxidant | Yield |

| cis-1,2-dimethylcyclohexane | [Mn(N,N,N'-Trimethyl-1,2-diamine)(CF₃SO₃)₂] | H₂O₂ | 78% |

Polymeric and Material Science Applications

The structural features of this compound make it and its relatives suitable for applications in materials science, including the formation of catalytically active coordination polymers and their use in polymerization processes.

While direct incorporation of this compound into a catalytically active Metal-Organic Framework (MOF) is not explicitly detailed in the available literature, related diamines have been used in the construction of sophisticated, catalytically active metal-organic cages. For example, a zinc-based metal-organic cage has been shown to catalyze the trimerization of 1,2-diaminocyclohexane. nih.govresearchgate.net This process involves dual biomimetic active sites within the cage structure, highlighting the potential for creating complex catalytic systems using diamine building blocks. nih.govresearchgate.net MOFs are recognized for their potential as heterogeneous catalysts in various reactions, including industrially significant processes like cyclohexane oxidation, due to their high surface area and tunable porous structures. researchgate.net

Derivatives of cyclohexane-1,2-diamine have found application in polymerization catalysis. For instance, (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine, a closely related compound, is used in the preparation of chiral fluorous diamino-diol proligands. sigmaaldrich.comalfachemic.com These proligands form zirconium metal complexes that are active catalysts in the polymerization of 1-hexene. sigmaaldrich.comalfachemic.com This indicates that the chiral diamine framework can be modified to create ligands for transition metals that control the stereochemistry and outcome of polymerization reactions.

Efficiency and Selectivity in Catalytic Cycles

The efficiency and selectivity of a catalyst are critical performance metrics. The substitution pattern on the diamine ligand can significantly influence these parameters. In the case of this compound, the presence of an additional methyl group compared to its N,N'-dimethyl analogue increases the steric bulk around the metal center. This increased steric hindrance can lead to improved selectivity in catalytic reactions.

A comparative study in the context of copper-catalyzed N-alkenylation reactions demonstrated the superior performance of this compound. The catalyst system employing this ligand exhibited a higher turnover frequency (TOF) and greater selectivity compared to the system with trans-N,N'-dimethyl-1,2-diamine. This enhancement is attributed to the ligand's ability to better stabilize the Cu(I) intermediates in the catalytic cycle, thereby lowering the activation energy for key steps like oxidative addition and reductive elimination.

Table 2: Comparative Analysis of Diamine Ligands in Cu-Catalyzed N-Alkenylation

| Ligand | Catalytic Application | Turnover Frequency (TOF, h⁻¹) | Selectivity |

| This compound | Cu-catalyzed N-alkenylation | 120 | >90% |

| trans-N,N'-Dimethyl-cyclohexane-1,2-diamine | Cu-catalyzed C–N coupling | 95 | 85% |

Influence of Steric and Electronic Properties of the Ligand

The catalytic efficacy of a metal complex is intricately linked to the steric and electronic properties of its coordinating ligands. In the case of this compound, the presence of three methyl groups on the nitrogen atoms, along with the inherent chirality of the trans-1,2-diaminocyclohexane backbone, imparts a distinct set of characteristics that influence its behavior in catalysis.

The introduction of methyl groups onto the nitrogen atoms of the diamine backbone has a pronounced electronic effect. The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity can strengthen the coordination of the ligand to a metal center, potentially influencing the electronic properties of the metal and, consequently, its catalytic activity.

From a steric perspective, the three methyl groups create a more crowded and defined chiral pocket around the metal center compared to its less substituted counterparts, such as N,N'-dimethyl-cyclohexane-1,2-diamine. This increased steric bulk is a critical factor in achieving high levels of enantioselectivity. The specific arrangement of these methyl groups can effectively block certain approach trajectories of the substrate to the catalytic center, thereby favoring the formation of one enantiomer over the other. The rigid cyclohexane framework ensures that the chiral information is effectively transmitted during the catalytic cycle.

The comparison with related ligands highlights the unique position of this compound. While N,N'-dimethyl-cyclohexane-1,2-diamine is a widely used and effective ligand, the addition of a third methyl group in the trimethylated version introduces a subtle yet significant modification to the steric and electronic environment of the resulting metal complex. This can lead to improved performance in specific catalytic transformations where a finer tuning of these properties is required. For instance, in certain reactions, the increased steric hindrance of the trimethylated ligand can lead to higher enantiomeric excesses.

Reaction Rate and Enantioselectivity Studies

The performance of this compound and its metal complexes has been evaluated in various catalytic reactions, with studies focusing on both the rate of reaction and the enantioselectivity of the product formation.

One notable application is in copper-catalyzed reactions, such as C-N coupling reactions. nih.gov The this compound ligand has been shown to enhance the efficiency of copper catalysts in processes like N-alkenylation and N-alkylation. nih.gov For example, it facilitates the coupling of amides with alkenes to produce enamide derivatives. nih.gov

While specific kinetic data for reactions catalyzed by this compound complexes is not extensively documented in publicly available literature, comparative studies with analogous ligands provide valuable insights. For instance, in the context of asymmetric hydrogenation of ketones catalyzed by manganese(I) complexes, the nature of the diamine ligand plays a crucial role in both catalytic activity and stereoselectivity. nih.gov Studies on related (R,R)-1,2-diaminocyclohexane-based chiral tetradentate ligands have demonstrated that modifications to the ligand framework significantly impact the reaction outcome, achieving enantioselectivities of up to 85% ee. nih.gov

The enantioselectivity of catalysts derived from cyclohexane-1,2-diamine derivatives is a key area of investigation. In the asymmetric hydrosilylation of ketones catalyzed by zinc complexes, chiral amines derived from trans-1,2-diaminocyclohexane have achieved enantiomeric excesses of up to 86%. nih.gov The structure of the ligand, including the presence of additional coordinating groups, was found to be a critical factor in enhancing enantioselectivity. nih.gov

The following table presents a conceptual representation of how data from such studies could be organized, based on findings for the broader class of cyclohexane-1,2-diamine derivatives, to illustrate the type of research findings relevant to this section.

| Catalyst/Ligand System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Mn(I)-L1 (L1 = (R,R)-1,2-diaminocyclohexane derivative) | Acetophenone | 1-Phenylethanol | 98 | 85 (S) |

| Zn(Et)2/N,N'-dibenzyl-1,2-diaminocyclohexane | Aryl-alkyl ketone | Chiral secondary alcohol | - | up to 86 |

This table is illustrative and based on data for related cyclohexane-1,2-diamine ligands to demonstrate the nature of relevant research findings.

Further dedicated studies focusing specifically on this compound are necessary to fully elucidate its kinetic profile and the precise impact of its unique structure on enantioselectivity across a broader range of catalytic transformations.

Mechanistic Investigations in N,n,n Trimethyl Cyclohexane 1,2 Diamine Mediated Reactions

Mechanistic Role in Stabilizing Metal Intermediates (e.g., Cu(I))

N,N,N'-Trimethyl-cyclohexane-1,2-diamine plays a critical role as a stabilizing ligand for metal intermediates, particularly for copper(I) in coupling reactions. The two nitrogen atoms of the diamine chelate to the Cu(I) center, forming a stable complex. This interaction prevents the disproportionation or precipitation of the catalytically active Cu(I) species, thus maintaining its concentration throughout the catalytic cycle. The steric bulk provided by the three methyl groups on the nitrogen atoms protects the metal center from unwanted side reactions while still allowing access for the reacting substrates. This stabilization is a key factor in the efficiency of reactions like N-alkenylation and N-alkylation. The formation of these stable metal-ligand complexes is a crucial first step in many catalytic pathways.

| Ligand | Catalytic Application | Reaction Rate (TOF, h⁻¹) | Selectivity | Source |

|---|---|---|---|---|

| This compound | Cu-catalyzed N-alkenylation | 120 | >90% | |

| trans-N,N'-Dimethyl-1,2-diamine | Cu-catalyzed C–N coupling | 95 | 85% |

Studies on Proton Abstraction and Brønsted Basicity in Organic Synthesis

The nitrogen atoms in this compound possess lone pairs of electrons, allowing the molecule to function as a Brønsted base. This basicity is mechanistically significant in reactions that require a proton abstraction step. The ligand is particularly effective in deprotonating substrates with acidic C-H or N-H bonds, a common requirement in many cross-coupling reactions. By acting as an internal base, the ligand can facilitate the formation of a key nucleophilic intermediate in situ, streamlining the catalytic cycle and often obviating the need for an external, and potentially incompatible, stoichiometric base.

Detailed Mechanistic Pathways in Metal-Catalyzed C-N Bond Activation Reactions

In metal-catalyzed reactions that involve the formation of carbon-nitrogen bonds, this compound provides a scaffold that directs and facilitates the key bond-forming steps. Its use as a ligand is noted in copper-catalyzed N-alkenylation of amides and N-alkylation of amines. The mechanism hinges on the ligand's ability to create a specific coordination environment around the metal catalyst.

The identification of key intermediates is crucial for understanding the reaction mechanism. In the synthesis of related trans-1,2-diaminocyclohexane derivatives, aziridinium (B1262131) ions have been identified as key reactive intermediates. arkat-usa.org These cyclic ions are formed in situ and are subsequently opened by a nucleophile. arkat-usa.org In the context of C-N bond activation reactions catalyzed by a metal complex of this compound, the primary intermediate is the metal-ligand complex itself. Following this, intermediates such as a metal-amide or a metal-alkenyl species are formed before the final C-N bond is constructed through reductive elimination. The precise structure and stability of these intermediates are dictated by the coordination of the diamine ligand.

Kinetic studies and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms. fu-berlin.de The KIE is determined by comparing the reaction rates of substrates labeled with a heavy isotope (like deuterium, D) to their unlabeled (hydrogen, H) counterparts. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. fu-berlin.de

In the context of C-N bond activation reactions mediated by this compound, KIE studies can provide critical insights. For example, in a proton abstraction step, a significant primary KIE would confirm that the deprotonation of a C-H or N-H bond is the rate-limiting event. Similarly, the absence of a significant KIE for a particular bond cleavage would suggest it occurs after the rate-determining step. These studies can help distinguish between concerted mechanisms, where multiple bonds are broken and formed in a single step, and stepwise pathways that involve discrete intermediates. fu-berlin.deresearchgate.net

| Reaction Step Studied | Observed KIE (kH/kD) | Mechanistic Implication | Source |

|---|---|---|---|

| C-H Bond Cleavage | ~1.0-1.2 | C-H bond is not broken in the rate-determining step (secondary KIE). | fu-berlin.de |

| N-H Proton Abstraction | > 2.0 | N-H bond is broken in the rate-determining step (primary KIE). | fu-berlin.de |

| Solvent Isotope Effect | Variable | Indicates the involvement of solvent molecules in the proton transfer mechanism. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research on N,n,n Trimethyl Cyclohexane 1,2 Diamine

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and mechanistic investigation of N,N,N'-trimethyl-cyclohexane-1,2-diamine. It provides detailed information about the molecular framework, stereochemistry, and dynamic processes.

Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

For this compound, specific resonances are expected for the three N-methyl groups, the methine protons at the chiral centers (C1 and C2), and the eight protons of the cyclohexane (B81311) ring. The integration of the N-methyl signals relative to the ring protons confirms the trimethyl substitution pattern. The chemical shifts and coupling patterns of the methine protons (CH-N) are particularly sensitive to the stereochemistry of the molecule (i.e., cis vs. trans isomers).

In closely related compounds like (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, distinct signals for the cyclohexane ring protons and the N-methyl groups are observed, allowing for unambiguous structural assignment. chemicalbook.com The chair conformation of the cyclohexane ring can also be inferred from the coupling constants of the ring protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Diamine, (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, in CDCl₃. This table illustrates the type of data obtained from NMR analysis for this class of compounds.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂CH₂CHN | 0.86–0.94 (m) | 25.0 |

| CH₂CH₂CHN | 1.13–1.19 (m) | 30.8 |

| CH₂CH₂CHN | 1.61–1.67 (m) | - |

| NH | 1.68–1.75 (br) | - |

| CH₂CHN | 1.93–2.00 (m) | - |

| CHN | 2.02–2.06 (m) | 63.2 |

| NCH₃ | 2.33 (s) | 33.7 |

Data adapted from a study on (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

Furthermore, advanced NMR techniques, such as the use of chiral derivatizing agents, can be employed to determine the enantiomeric purity by generating diastereomeric species that exhibit distinct NMR signals. nih.gov

NMR spectroscopy is a powerful method for real-time monitoring of chemical reactions. nih.gov By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by integrating characteristic signals. beilstein-journals.org This is particularly useful in optimizing the synthesis of this compound or in studying its reactivity as a ligand or catalyst.

For instance, during the methylation of a diaminocyclohexane precursor, ¹H NMR can track the disappearance of N-H proton signals and the appearance of N-CH₃ signals. Flow NMR, where the reaction mixture is continuously passed through the spectrometer, allows for high-throughput analysis and the study of fast reactions or unstable intermediates that might not be observable under standard batch conditions. researchgate.net Stacked plots of NMR spectra over time provide a clear visual representation of the reaction kinetics, enabling the identification of key intermediates and the elucidation of reaction mechanisms. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for assessing the chemical and enantiomeric purity of this compound. Given the compound's chirality, the determination of its enantiomeric excess (e.e.) is crucial, especially when it is used in asymmetric synthesis.

Chiral stationary phases (CSPs) are most commonly used for this purpose. nih.gov These phases contain a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus, separation. For amine compounds that lack a strong chromophore for UV detection, a derivatization step is often necessary. The diamine can be reacted with a chiral or achiral reagent containing a UV-active group (e.g., a benzoyl or naphthoyl group) to facilitate detection and, in some cases, enhance separation.

Studies on related platinum(II) complexes of cyclohexane-1,2-diamine have shown successful stereochemical resolution using Pirkle-type chiral columns. nih.gov The separation efficiency is influenced by factors such as the mobile phase composition and column temperature. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Illustrative HPLC Data for the Determination of Enantiomeric Excess. This table presents a hypothetical example of chiral HPLC analysis.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |

| (1R,2R)-isomer | 12.5 | 98,500 | \multirow{2}{*}{97.0%} |

| (1S,2S)-isomer | 15.8 | 1,500 |

Calculation: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., Mössbauer, EPR, UV-Vis, X-ray Absorption, Nuclear Resonance Vibrational Spectroscopy, Resonance Raman)

While NMR and HPLC are essential for structural and purity analysis, a range of advanced spectroscopic techniques are employed to probe the electronic structure and coordination environment of this compound, particularly when it functions as a ligand in metal complexes.

Mössbauer Spectroscopy: This technique is specific to certain nuclei, most notably ⁵⁷Fe. For an iron complex containing the diamine ligand, Mössbauer spectroscopy can provide precise information about the iron's oxidation state (e.g., Fe(II), Fe(III)), its spin state (high-spin or low-spin), and the symmetry of its coordination environment through parameters like isomer shift (δ) and quadrupole splitting (ΔEQ). rsc.orgmdpi.comnih.gov These insights are critical for understanding the mechanism of iron-catalyzed reactions. isroset.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying species with unpaired electrons (paramagnetic systems), such as complexes of Cu(II), high-spin Fe(III), or Mn(II). ethz.ch If this compound is used to form a complex with a paramagnetic metal, the EPR spectrum can reveal details about the geometry of the metal center and the nature of the metal-ligand bonding through the g-tensor and hyperfine coupling constants. rsc.orgcardiff.ac.uknih.gov

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy probes electronic transitions. For the diamine itself, it can characterize π-π* and n-π* transitions. When coordinated to a transition metal, new bands appear, including ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands and lower-energy d-d transitions. researchgate.net These spectra are used to confirm complex formation and to study the coordination geometry of the metal ion. researchgate.netsemanticscholar.org

Table 3: Hypothetical UV-Vis Absorption Maxima (λₘₐₓ) for the Ligand and a Metal Complex.

| Species | λₘₐₓ (nm) | Assignment |

| Ligand (L) | 265 | n → π* |

| [Cu(L)Cl₂] Complex | 280 | Ligand-based |

| 350 | LMCT | |

| 610 | d-d transition |

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information on the local electronic and geometric structure around an absorbing atom, even in non-crystalline samples. uu.nl The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the type, number, and distance of neighboring atoms. northwestern.edushu.edu This makes it invaluable for characterizing the active site of metalloenzymes or synthetic catalysts containing the diamine ligand.

Nuclear Resonance Vibrational Spectroscopy (NRVS) and Resonance Raman (RR): These techniques probe vibrational modes. NRVS, like Mössbauer, is isotope-specific and provides a complete spectrum of vibrational modes involving the target nucleus. Resonance Raman uses a laser tuned to an electronic transition to selectively enhance the vibrations of the chromophore, providing detailed structural information about the ligand and its binding to a metal center.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Complexes

Single-crystal X-ray diffraction provides the most definitive and detailed structural information for a crystalline compound. It yields a three-dimensional model of the molecule, showing precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously determine its stereochemistry and the conformation of the cyclohexane ring (typically a chair conformation).

When the diamine is part of a metal complex, X-ray crystallography reveals the complete coordination geometry of the metal ion, the conformation of the chelate rings formed by the ligand, and the packing of molecules in the crystal lattice. For example, structural characterization of Ni(II), Cu(II), and Zn(II) complexes with a related bis(1,2-diaminocyclohexane) ligand revealed detailed octahedral and square planar geometries, confirming how the ligand coordinates to different metals. rsc.org This level of detail is crucial for building accurate structure-activity relationships in catalysis and materials science.

Table 4: Representative Crystallographic Data for a Transition Metal Complex of a Related Diaminocyclohexane Ligand. This table illustrates the type of data obtained from an X-ray diffraction study of a [Ni(L)(H₂O)₂] complex, where L is a bis(1,2-diaminocyclohexane) derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.15 |

| b (Å) | 18.23 |

| c (Å) | 12.45 |

| β (°) | 109.5 |

| Z (molecules/unit cell) | 2 |

| Ni-N bond length (Å) | 2.05 - 2.08 |

| Ni-O bond length (Å) | 2.10 |

Data adapted from a study on a Ni(II) complex of an N-phthaloylglycinate bis(1,2-diaminocyclohexane) ligand. rsc.org

Role As a Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. N,N,N'-Trimethyl-cyclohexane-1,2-diamine plays a significant role as a precursor in achieving this goal, particularly in the synthesis of specific opioid receptor agonists.

One of the most notable applications is its role as a key precursor in the synthesis of enantiomeric U-series opioid compounds. For instance, it is instrumental in creating potent and selective κ-opioid receptor (KOR) agonists. The general structure of these agonists often features an ethylenediamine (B42938) core, where one nitrogen is part of an arylacetamide moiety and the other is integrated into a different amine structure. nih.gov

The synthesis of enantiomerically pure KOR agonists, such as decahydroquinoxalines, demonstrates the utility of chiral diamine precursors. In these syntheses, a diastereo- and enantioselective approach is employed to construct the desired (4aR,5S,8aS)-configured decahydroquinoxaline (B1602541) scaffold. nih.gov While not always starting directly from this compound, the syntheses often involve chiral resolutions of related intermediates, such as 1,2,3,4-tetrahydroquinolin-8-ols, using enzymatic methods to obtain the enantiomerically pure building blocks necessary for the final compounds. nih.gov

The synthesis of other related chiral diamines, such as trans-1,2-bis(N-pyrrolidino)cyclohexane, also highlights the pathway to enantiomerically pure compounds. These can be resolved and enriched through co-crystallization with agents like fumaric acid, yielding enantiomerically pure diamines that are valuable in asymmetric synthesis. arkat-usa.org This principle of resolving and utilizing chiral diamine backbones is central to the role of this compound as a precursor.

Table 1: Examples of Enantiomerically Pure Compounds Derived from Cyclohexane-1,2-diamine Precursors

| Compound Class | Specific Example | Precursor/Key Intermediate | Method | Ref |

|---|---|---|---|---|

| κ-Opioid Receptor Agonists | Decahydroquinoxalines | (4aR,5S,8aS)-configured decahydroquinoxalines | Diastereo- and enantioselective synthesis | nih.gov |

| κ-Opioid Receptor Agonists | Quinoline-based agonists | (R)- and (S)-1,2,3,4-tetrahydroquinolin-8-ol | Lipase-catalyzed kinetic resolution | nih.gov |

Application in the Construction of Biologically Active Molecules (Non-Clinical Focus)

This compound and its parent structure, trans-1,2-diaminocyclohexane, are foundational in the synthesis of various biologically active molecules. arkat-usa.org This application extends beyond clinical drugs to molecules designed for specific biological interactions and functions in research settings.

The diamine moiety is a common feature in molecules with reported analgesic activity. arkat-usa.org Furthermore, derivatives of trans-1,2-diaminocyclohexane have been developed as potent chelating agents for in vivo detoxification of heavy metals and actinides. researchgate.net For example, cyclohexane (B81311) diamino tetraphosphonate (CDTP) and diamino diphosphonate (CDDP) ligands have been synthesized for this purpose. researchgate.net

Additionally, related structures like cyclohexane-1,3-dione can be used to synthesize ligands and their metal complexes that exhibit antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. nih.gov The versatility of the cyclohexane diamine scaffold allows for its incorporation into a wide range of structures with potential biological applications.

Synthesis of Specific Chemical Scaffolds

The rigid yet modifiable cyclohexane backbone of this compound makes it an excellent starting material for the synthesis of complex chemical scaffolds, particularly nitrogen-containing heterocycles. These scaffolds form the core of many biologically active compounds and are of great interest in synthetic and medicinal chemistry. nih.govmdpi.comnih.gov

A specific example is the catalytic trimerization of 1,2-diaminocyclohexane to form hexadecahydro-5a,11a-butanoquinoxalino[2,3-b]quinoxaline. nih.gov This fused heterocycle represents a complex scaffold with potential pharmacological activity. The reaction proceeds through a cascade of reactions, demonstrating how a simple diamine can be used to construct intricate, three-dimensional structures. nih.gov

The synthesis of diverse heterocyclic scaffolds can also be achieved through tandem additions to imine derivatives and subsequent ring-forming reactions. nih.gov While these methods are general, the use of chiral diamines like this compound or its derivatives can introduce stereochemical control, leading to the formation of specific, enantiomerically enriched heterocyclic systems.

Design and Synthesis of Novel Chiral Ligands for Diverse Applications

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. Derivatives of cyclohexane-1,2-diamine, including N,N,N'-trimethylated forms, are among the most successful and widely used "privileged ligands" in this area. nih.govutexas.edu

The design of these ligands often revolves around the C2-symmetric nature of the trans-1,2-diaminocyclohexane backbone. nih.gov This symmetry helps to create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. However, non-symmetrical (C1-symmetric) ligands derived from this scaffold have also proven to be highly effective, sometimes outperforming their C2-symmetric counterparts. nih.gov

A series of chiral tetradentate ligands based on (R,R)-1,2-diaminocyclohexane have been synthesized and successfully used in the manganese(I)-catalyzed asymmetric hydrogenation of ketones. rsc.orgnih.gov These ligands, which can be of the PNNP and SNNS type, chelate to the metal center and facilitate the enantioselective transfer of hydrogen to the substrate, yielding chiral alcohols with good enantiomeric excess. rsc.orgnih.gov

Furthermore, bis(N-heterocyclic carbene) (NHC) ligands derived from trans-1,2-diaminocyclohexane have been designed and applied in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com These ligands can be synthesized with chiral side arms, further tuning the steric and electronic properties of the resulting metal complex to optimize stereoselectivity. mdpi.com The choice of the counter-anion on the copper precatalyst has also been shown to influence the stereochemical outcome of the reaction, highlighting the modularity and tunability of these ligand systems. mdpi.com

The synthesis of these ligands often involves the reaction of the diamine with other molecules to build up the desired ligand structure. For example, trans-N,N'-dimethylcyclohexane-1,2-diamine is used with copper(I) iodide to create a highly efficient catalyst for N-amidation and N-arylation reactions. chemicalbook.com

Table 2: Applications of Chiral Ligands Derived from Cyclohexane-1,2-diamine

| Ligand Type | Metal | Reaction | Application | Ref |

|---|---|---|---|---|

| PNNP and SNNS Tetradentate Ligands | Manganese(I) | Asymmetric Hydrogenation of Ketones | Synthesis of chiral alcohols | rsc.orgnih.gov |

| Bis(NHC) Ligands | Copper | Asymmetric Conjugate Addition | Enantioselective 1,4-addition to enones | mdpi.com |

| Diamine Ligands | Copper(I) | N-Amidation and N-Arylation | C-N coupling reactions | chemicalbook.com |

Future Research Directions and Emerging Trends

Exploration of N,N,N'-Trimethyl-cyclohexane-1,2-diamine in Novel Catalytic Systems